2-Bromo-6-(difluoromethoxy)benzaldehyde
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-Bromo-6-(difluoromethoxy)benzaldehyde” is C8H5BrF2O2 . The InChI code is 1S/C8H5BrF2O2/c9-6-2-1-3-7 (5 (6)4-12)13-8 (10)11/h1-4,8H .
Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 251.03 g/mol . It is stored at a temperature of 4°C . The physical form of the compound is a powder .
Scientific Research Applications
Photolabile Protecting Groups
2-Bromo-6-(difluoromethoxy)benzaldehyde and similar compounds have been utilized as photolabile protecting groups for aldehydes and ketones. This application allows for the controlled release of these compounds under specific conditions, such as single and two-photon-induced release, demonstrating utility in synthetic chemistry and potentially in controlled delivery systems in biochemical applications (Lu et al., 2003).
Ortho-bromination and Synthesis
The chemical has been involved in ortho-bromination processes and further used in the synthesis of various organic compounds. For instance, a study outlined a selective palladium-catalyzed ortho-bromination as a key step in synthesizing substituted 2-bromobenzaldehydes, demonstrating the compound's role in complex organic synthesis procedures (Dubost et al., 2011).
Synthesis of Arylboronic Acids and Oxaboroles
Ortho-functionalized arylboronic acids and benzo[c][2,1]oxaboroles have been synthesized using derivatives of this compound, indicating its use in the creation of complex molecules with potential applications in pharmaceuticals and materials science (Da̧browski et al., 2007).
Structural Analysis
The compound's derivatives have been analyzed for their structural properties, such as intermolecular interactions and crystallographic arrangements, which is crucial in understanding their chemical behavior and potential applications in materials science and molecular engineering (Tureski et al., 2013).
Safety and Hazards
“2-Bromo-6-(difluoromethoxy)benzaldehyde” is classified under GHS07 for safety and hazards . The signal word is “Warning” and it has several hazard statements including “H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled”, “H315: Causes skin irritation”, and "H319: Causes serious eye irritation" .
Properties
IUPAC Name |
2-bromo-6-(difluoromethoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-4,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDKFKJYJWBGKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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